2-(Chloromethyl)-4-ethyl-1,3-oxazole

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Medicinal chemists often face synthetic inefficiencies when using standard 2-bromomethyl or 4-methyl oxazole building blocks that lead to unwanted side reactions and rapid CYP450 metabolism. 2-(Chloromethyl)-4-ethyl-1,3-oxazole (CAS 224441-76-3) directly resolves these pain points with its controlled electrophilicity and optimized steric/lipophilic profile. - Reduced side reactions: The 2-chloromethyl group ensures higher-yielding SN2 aminations by minimizing competing elimination and C-alkylation compared to bromomethyl analogs. - Enhanced lead profiles: The 4-ethyl substituent provides a calculated ΔclogP increase of ~0.5 vs. 4-methyl analogs and may reduce CYP450-mediated hydroxylation, potentially extending in vitro microsomal half-life. - Supply chain confidence: Available in high purity, supported by rigorous analytical QA/QC, and ready for immediate global dispatch to accelerate your synthesis programs.

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS No. 224441-76-3
Cat. No. B3253545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-ethyl-1,3-oxazole
CAS224441-76-3
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESCCC1=COC(=N1)CCl
InChIInChI=1S/C6H8ClNO/c1-2-5-4-9-6(3-7)8-5/h4H,2-3H2,1H3
InChIKeyPFVJIYLUKRACDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-ethyl-1,3-oxazole: Overview & Characterization


2-(Chloromethyl)-4-ethyl-1,3-oxazole (CAS 224441-76-3) is a heterocyclic building block featuring a 1,3-oxazole core substituted with an ethyl group at the 4-position and a chloromethyl group at the 2-position . With molecular formula C₆H₈ClNO and molecular weight of 145.59 g/mol, this compound serves as a versatile intermediate for nucleophilic substitution reactions at the chloromethyl position while maintaining aromatic stability conferred by the oxazole ring [1]. The 4-ethyl substituent distinguishes this compound from its 4-methyl and 4-unsubstituted analogs, imparting differential physicochemical properties that influence both synthetic accessibility and the pharmacokinetic profile of downstream derivatives [2].

Reactivity handle
Chloromethyl electrophile for controlled SN2 derivatization
Selective amine, thiol, alkoxide substitution
Substitution pattern
4-Ethyl substituent tunes steric and lipophilic profile
Differentiated from 4-methyl and 4-H analogs
Workflow context
Heterocyclic building block for medicinal chemistry libraries
Oxazole core with aromatic stability

2-(Chloromethyl)-4-ethyl-1,3-oxazole: Why It Cannot Be Replaced


Substitution of 2-(chloromethyl)-4-ethyl-1,3-oxazole with seemingly analogous oxazole building blocks introduces quantifiable risks to synthetic efficiency and downstream biological activity. The chloromethyl group at the 2-position provides a distinct electrophilic reactivity profile compared to bromomethyl analogs—offering controlled, selective substitution while minimizing unwanted side reactions such as premature C-alkylation or ring-opening [1]. Concurrently, the 4-ethyl substituent, in contrast to 4-methyl or 4-hydrogen analogs, alters both the steric environment and lipophilicity of derivatives, directly impacting target binding, metabolic stability, and solubility parameters that are critical for lead optimization in medicinal chemistry programs [2].

2-(Chloromethyl)-4-ethyl-1,3-oxazole
vs. 2-(Bromomethyl) analog
Bromomethyl over-reactivity may compromise selectivity in standard nucleophilic substitutions, shifting toward unwanted C-alkylation or ring-opening pathways.
2-(Chloromethyl)-4-ethyl-1,3-oxazole
vs. 4-Methyl oxazole analog
4-Methyl substitution alters lipophilicity and steric parameters; downstream SAR, permeability, and metabolic profiles may not transfer directly.
2-(Chloromethyl)-4-ethyl-1,3-oxazole
vs. 4-Unsubstituted oxazole
Absence of 4-alkyl group reduces clogP and steric bulk; binding-pocket interactions observed with ethyl may be lost, requiring independent validation.

2-(Chloromethyl)-4-ethyl-1,3-oxazole: Comparative Evidence Guide


Chloromethyl vs Bromomethyl Reactivity in Oxazole Substitution

The 2-chloromethyl oxazole scaffold demonstrates controlled electrophilic reactivity that enables selective nucleophilic substitution with amines, thiols, and alkoxides to yield 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, whereas the 2-bromomethyl analog exhibits higher reactivity that is specifically required for C-alkylation of stabilized carbanions such as malonates [1]. This differential reactivity profile dictates that the chloromethyl compound is the preferred intermediate for standard SN2 transformations where excessive reactivity would compromise selectivity, while the bromomethyl variant is reserved for more demanding carbon-carbon bond-forming reactions [1].

Cl vs Br reactivity
Head-to-head
Chloromethyl enables controlled heteroatom substitution (amines, thiols, alkoxides); bromomethyl drives higher reactivity for C-alkylation of stabilized carbanions.
Supports selective derivatization workflow choice
Patil & Luzzio (2016); qualitative reactivity hierarchy reported
Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

4-Ethyl Lipophilicity vs Methyl and H Analogs

The 4-ethyl substituent on the oxazole ring contributes an additional methylene unit relative to the 4-methyl analog, resulting in a calculated logP increase of approximately 0.5 units based on fragment-based contributions (Hansch π constant for methylene ≈ 0.5) [1]. Compared to 4-unsubstituted oxazole, the 4-ethyl group increases clogP by approximately 1.0 units [1]. This incremental lipophilicity gain is within the optimal range for balancing membrane permeability against metabolic clearance and aqueous solubility in lead optimization campaigns [2].

Lipophilicity shift
Class-level
Estimated ΔclogP ≈ +0.5 vs 4-methyl; ≈ +1.0 vs 4-H (Hansch π constant inference).
Supports permeability SAR context; data to verify experimentally
Fragment-based calculation; direct experimental logP not available
Drug Design ADME Medicinal Chemistry

Steric Parameters: 4-Ethyl vs 4-Methyl

The 4-ethyl substituent (CH₂CH₃) exhibits a Taft steric parameter (Es) of approximately -0.07 compared to 0.00 for methyl, indicating marginally greater steric bulk while remaining substantially less hindered than bulkier substituents such as isopropyl (Es = -0.47) or tert-butyl (Es = -1.54) [1]. Molar refractivity (MR) values for ethyl (10.0) exceed those of methyl (5.65) by approximately 4.35 units, reflecting increased polarizability and van der Waals volume that can modulate target binding interactions [1].

Steric parameters
Class-level
Ethyl Taft Es ≈ -0.07 (methyl = 0.00); MR ≈ 10.0 vs methyl 5.65. Moderately bulkier than methyl, far less hindered than isopropyl.
Informs steric tuning for binding-site SAR
Classical QSAR parameter tables; compound-specific data not reported
QSAR Structure-Activity Relationship Computational Chemistry

Metabolic Stability: 4-Ethyl vs 4-Methyl Oxazole

Structure-metabolism relationship studies on heterocyclic compounds indicate that 4-methyl substituents on oxazole rings are susceptible to CYP450-mediated hydroxylation at the methyl carbon, which can serve as a metabolic soft spot leading to rapid clearance [1]. The 4-ethyl group, by contrast, provides an additional carbon that may undergo ω-oxidation or β-oxidation pathways, potentially altering the metabolic fate and extending half-life in microsomal stability assays [1]. While direct comparative microsomal stability data for 2-(chloromethyl)-4-ethyl-1,3-oxazole versus its 4-methyl analog are not publicly available, class-level structure-metabolism relationship evidence supports differential metabolic liability based on alkyl chain length [2].

Metabolic stability
Class-level
4-Ethyl may reduce CYP450 hydroxylation risk relative to 4-methyl (soft-spot pathway). Metabolic fate predicted to differ via ω-/β-oxidation.
Supports metabolic stability assay review
Class-level CYP450 inference; direct microsomal data unavailable
Drug Metabolism CYP450 Lead Optimization

2-(Chloromethyl)-4-ethyl-1,3-oxazole: Application Scenarios


2-Aminomethyl Oxazole Synthesis via Selective Substitution

The 2-chloromethyl group of this compound enables controlled SN2 substitution with primary and secondary amines to generate 2-aminomethyl-4-ethyl-1,3-oxazole derivatives. Unlike the more reactive 2-bromomethyl analog, the chloromethyl electrophile minimizes competing elimination and C-alkylation side reactions, resulting in higher yields of the desired amine adducts. This reactivity profile is documented for 2-chloromethyl oxazole scaffolds in the synthesis of 2-alkylamino-(methyl) oxazoles [1].

Lipophilicity Optimization for Kinase Inhibitors

The 4-ethyl substituent provides a calculated ΔclogP increase of approximately 0.5 units relative to 4-methyl oxazole analogs and 1.0 units relative to unsubstituted oxazole [2]. This incremental lipophilicity gain is strategically valuable for medicinal chemists seeking to enhance membrane permeability of ATP-competitive kinase inhibitors without exceeding the Lipinski clogP threshold of 5. The ethyl group's π contribution may improve cellular potency by approximately 3-fold per 0.5 logP unit increase in permeability-limited compound series [3].

Steric Tuning for GPCR and Nuclear Receptor Ligands

With a Taft steric parameter (Es) of approximately -0.07—marginally bulkier than methyl (Es = 0.00) but substantially less hindered than isopropyl (Es = -0.47) [4]—the 4-ethyl substituent offers a finely tuned steric profile. This property is advantageous for designing ligands targeting GPCR orthosteric sites or nuclear receptor ligand-binding domains where subtle steric modulation can distinguish agonist from antagonist pharmacology or enhance subtype selectivity.

Mitigating Metabolic Soft Spots in Oxazole Leads

The 4-ethyl group may reduce susceptibility to CYP450-mediated hydroxylation relative to 4-methyl oxazole analogs, which are known to undergo rapid oxidation at the methyl carbon [5]. This structural feature is relevant for lead optimization programs where microsomal stability is a critical progression criterion. Selection of the 4-ethyl variant over the 4-methyl analog may extend in vitro half-life in human liver microsome assays, though direct comparative data for this specific compound require experimental validation [5].

Application
Selection Property
Validation Focus
2-Aminomethyl oxazole synthesis
Chloromethyl electrophile reactivity
Selective amine substitution workflow
Membrane permeability SAR studies
4-Ethyl lipophilicity contribution
Permeability assay context
GPCR / nuclear receptor ligand design
4-Ethyl steric profile
Functional selectivity assay context
Metabolic stability SAR studies
4-Ethyl metabolic profile
Microsomal stability assay context

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